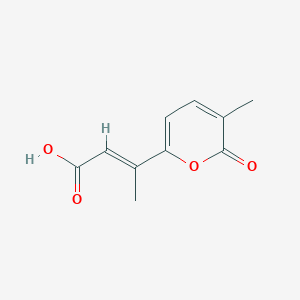
Gibepyrone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibepyrone D is a secondary metabolite produced by the fungus Fusarium graminearum. It belongs to the class of compounds known as polyketides, which are synthesized by polyketide synthases. This compound has garnered interest due to its potential biological activities and its role in the biosynthetic pathways of fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gibepyrone D is typically produced through the overexpression of the PKS8 gene in Fusarium graminearum. This gene encodes a polyketide synthase that catalyzes the formation of gibepyrone A, which is subsequently oxidized to this compound by non-clustering cytochrome P450 monooxygenases .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. Its production is mainly confined to laboratory settings, where it is synthesized through microbial fermentation using genetically modified strains of Fusarium graminearum .
Analyse Des Réactions Chimiques
Types of Reactions
Gibepyrone D undergoes several types of chemical reactions, including:
Oxidation: Conversion of gibepyrone A to this compound involves oxidation by cytochrome P450 monooxygenases.
Reduction: Although not commonly reported, reduction reactions could potentially modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Gibepyrone A: The precursor to this compound.
Prolipyrone B: Another product formed through the oxidation of gibepyrone A.
Applications De Recherche Scientifique
Gibepyrone D has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of gibepyrone D involves its biosynthesis through the PKS8 gene in Fusarium graminearum. The PKS8 gene encodes a polyketide synthase that produces gibepyrone A, which is then oxidized to this compound by cytochrome P450 monooxygenases . This oxidation process is believed to be a detoxification mechanism to protect the fungus from the toxic effects of gibepyrone A .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gibepyrone A: The precursor to gibepyrone D, produced by the same polyketide synthase.
Gibepyrone B: Another derivative of gibepyrone A, produced through similar biosynthetic pathways.
Prolipyrone B: Formed through the oxidation of gibepyrone A, similar to this compound.
Uniqueness
This compound is unique due to its specific oxidation process involving non-clustering cytochrome P450 monooxygenases. This sets it apart from other gibepyrones, which may undergo different enzymatic modifications .
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(E)-3-(5-methyl-6-oxopyran-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(14-10(6)13)7(2)5-9(11)12/h3-5H,1-2H3,(H,11,12)/b7-5+ |
Clé InChI |
MQNNRPUVAMHCCO-FNORWQNLSA-N |
SMILES isomérique |
CC1=CC=C(OC1=O)/C(=C/C(=O)O)/C |
SMILES canonique |
CC1=CC=C(OC1=O)C(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















